2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
This compound is a synthetic quinoline derivative characterized by a tetrahydroquinoline core substituted with a 4-ethyl group, 7,7-dimethyl groups, and a 5-oxo moiety. The 3-carbonitrile group enhances its polarity, while the 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl} side chain introduces a sulfur-containing linkage to a 4-chlorophenyl ketone group. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, as inferred from analogous quinoline syntheses in aqueous media with phase-transfer catalysts like TEBA .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-4-15-16(11-24)21(25-17-9-22(2,3)10-18(26)20(15)17)28-12-19(27)13-5-7-14(23)8-6-13/h5-8H,4,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQHCBBWSXVONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and nucleophiles (e.g., NH₃, RSH). Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a pharmacological agent . Compounds with similar frameworks have been explored for their activity against various diseases, including cancer and bacterial infections. The presence of the chlorophenyl group may enhance biological activity by improving lipophilicity and bioavailability.
Antimicrobial Activity
Research into related compounds has shown that quinoline derivatives often exhibit antimicrobial properties. Studies suggest that modifications to the quinoline structure can lead to enhanced efficacy against resistant strains of bacteria and fungi. The specific application of this compound in antimicrobial formulations could be explored further.
Anticancer Research
Quinoline derivatives have been investigated for their anticancer properties due to their ability to interfere with DNA replication and repair mechanisms in cancer cells. The unique substitution pattern of this compound may contribute to its potential as an anticancer agent. Preliminary studies should focus on its cytotoxicity against various cancer cell lines.
Synthesis of Novel Compounds
The compound can serve as a precursor in the synthesis of other biologically active molecules. Its reactive functional groups allow for further chemical modifications, leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core structure allows it to bind to active sites, potentially inhibiting or modulating biological pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydroquinoline-3-carbonitrile derivatives. Below is a structural and functional comparison with key analogs:
Structural and Functional Insights
- Sulfur-Containing Linkages: The target compound’s sulfanyl group distinguishes it from non-sulfur analogs like CAS 303139-49-3.
- Chlorophenyl vs. Bromophenyl : Bromine in 476483-44-0 increases molecular weight and lipophilicity compared to the target compound’s chlorophenyl group, which may alter membrane permeability and metabolic stability .
- Ethyl and Methyl Groups : The 4-ethyl and 7,7-dimethyl groups in the target compound likely improve steric hindrance and hydrophobic interactions compared to smaller substituents (e.g., methyl in CAS 303139-49-3), affecting target selectivity .
Bioactivity Correlations
Evidence from bioactivity clustering () suggests that compounds with similar substituents (e.g., chlorophenyl, sulfur linkages) may share modes of action, such as kinase or protease inhibition. The target compound’s combination of a sulfanyl group and 3-carbonitrile could synergize to enhance binding affinity compared to analogs lacking these features .
Research Implications
Further studies should focus on:
- Synthetic Optimization : Leveraging aqueous-phase reactions with TEBA (as in ) to improve yield and purity.
- Crystallographic Analysis : Using SHELX programs () to resolve 3D structures and validate binding hypotheses.
- Bioactivity Profiling : High-throughput screening against targets like kinases or GPCRs to confirm mechanistic predictions .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 671200-42-3) is a complex organic molecule that belongs to the class of quinoline derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 412.93 g/mol. Its structure features a quinoline core with several functional groups that are believed to contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a study highlighted the antitumor effects of related compounds against A-549 lung cancer cell xenografts in mice. The research demonstrated that specific derivatives could induce apoptosis and inhibit tumor growth effectively .
Table 1: Summary of Anticancer Studies on Quinoline Derivatives
| Compound | Model | Dosage | Effect |
|---|---|---|---|
| 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl... | A-549 xenograft | 2.75 mg/g bodyweight | Reduced tumor volume |
| 6,8-dimethyl-5-nitro... | A-549 xenograft | Varies | Induced apoptosis |
| Other quinoline derivatives | Various | Varies | Cytotoxic effects |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that certain quinoline derivatives possess broad-spectrum activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.
- DNA Damage : Causes DNA damage through reactive oxygen species (ROS) generation.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
Study 1: Antitumor Effects in Mice
A significant study conducted on immunodeficient Balb/c nude mice demonstrated that the administration of the compound led to a notable reduction in tumor growth rates compared to control groups. The most effective dosage was identified as 2.75 mg/g body weight, resulting in significant differences in xenograft volumes across experimental groups .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, several derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited potent antibacterial effects, suggesting their potential use as therapeutic agents against infections .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-component Hantzsch-type reactions or stepwise functionalization of tetrahydroquinoline scaffolds. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline derivatives are prepared using catalytic hydrogenation under controlled pressure (5–10 bar H₂) and temperature (80–100°C) with palladium or platinum catalysts . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), stoichiometry of thiol-containing intermediates, and monitoring reaction progress via TLC or HPLC.
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For instance, tetrahydroquinoline derivatives with chlorophenyl groups have been analyzed using XRD to resolve bond angles, torsion angles, and crystal packing . Complementary techniques include H/C NMR for solution-state conformation and IR spectroscopy to validate functional groups like carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹).
Q. Which spectroscopic and analytical methods are critical for assessing purity and stability?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis (C, H, N) verifies stoichiometry. Purity is assessed via HPLC with UV detection (λ = 254 nm for aromatic systems). Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols, with degradation products characterized by LC-MS .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from differences in assay protocols (e.g., broth microdilution vs. disk diffusion) or bacterial strains. To address this, use standardized CLSI/MIC guidelines, include positive controls (e.g., ciprofloxacin), and validate results with dose-response curves. Computational docking studies (e.g., AutoDock Vina) can corroborate experimental IC₅₀ values by modeling ligand-enzyme interactions .
Q. How can computational methods like DFT enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites, frontier molecular orbitals (HOMO-LUMO gaps), and thermodynamic stability. For example, DFT studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-pyrrole derivatives revealed intramolecular hydrogen bonding stabilizing the enol tautomer . Such insights guide synthetic modifications to improve solubility or binding affinity.
Q. What catalytic systems optimize the introduction of sulfur-containing substituents (e.g., sulfanyl groups)?
Thiol-ene "click" chemistry or nucleophilic substitution with 2-(4-chlorophenyl)-2-oxoethyl mercaptan is effective. Catalytic systems like Cu(I)/TBTA in DMF at 60°C improve regioselectivity. Reaction progress is monitored via H NMR to track thiol (-SH) disappearance (~1.5 ppm) .
Q. How do substituent variations (e.g., chlorophenyl vs. methoxyphenyl) impact bioactivity?
Comparative studies show that electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing membrane permeability, while electron-donating groups (e.g., -OCH₃) improve antioxidant properties. For instance, ethyl 4-(4-chlorophenyl) derivatives exhibit lower MIC values (≤16 µg/mL) against S. aureus compared to methoxy-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
